molecular formula C9H7NO3 B3040332 Methyl 4-cyano-2-hydroxybenzoate CAS No. 188793-06-8

Methyl 4-cyano-2-hydroxybenzoate

Cat. No.: B3040332
CAS No.: 188793-06-8
M. Wt: 177.16 g/mol
InChI Key: IZZPQVGOOYLDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-2-hydroxybenzoate is a chemical building block For Research Use Only, designed for pharmaceutical development and biological studies. This methyl salicylate derivative is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents . Similar compounds have been rationally designed as protein tyrosine phosphatase 1B (PTP1B) inhibitors, a enzyme target whose overexpression is linked to severe courses of diseases like breast cancer . The core structure, which integrates a hydroxybenzoate ester and a cyano group, is frequently employed in molecular hybridization strategies to create potential drug candidates, such as thiazole derivatives, which have demonstrated potent enzyme inhibition and selective antiproliferative activity against cancer cell lines in scientific research . Researchers value this compound for its potential mechanism of action, which may involve inducing apoptosis and inhibiting DNA replication in cancer cells . Handle with appropriate safety precautions; consult the Safety Data Sheet for detailed hazard information. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZPQVGOOYLDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Methyl 4 Cyano 2 Hydroxybenzoate and Its Analogues

Direct Synthesis Methodologies for Methyl 4-cyano-2-hydroxybenzoate

The direct synthesis of this compound involves the careful selection of starting materials and the optimization of reaction conditions to ensure high efficiency and yield.

Precursor Selection and Reaction Pathway Design

The logical precursors for the synthesis of this compound are derivatives of benzoic acid that already contain some of the required functional groups. A common starting material is methyl 4-amino-2-hydroxybenzoate. The synthesis pathway involves the conversion of the amino group into a cyano group. This transformation is a well-established process in organic chemistry, often proceeding through a Sandmeyer or related reaction.

Another potential precursor is 4-carboxy-3-hydroxybenzonitrile. The synthesis would then involve the esterification of the carboxylic acid group to the corresponding methyl ester. This approach benefits from the early introduction of the cyano and hydroxyl groups.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis is highly dependent on the reaction conditions. For the conversion of an amino group to a cyano group, the diazotization step, typically carried out at low temperatures with nitrous acid, is critical. The subsequent displacement of the diazonium group with a cyanide source, often a copper(I) cyanide solution, requires careful control of temperature and reaction time to maximize yield and minimize the formation of byproducts.

Similarly, the esterification of a carboxylic acid precursor is often catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. cabidigitallibrary.org The choice of solvent and the molar ratio of reactants are also important parameters to optimize for achieving high yields. cabidigitallibrary.org For instance, in the synthesis of a related compound, methylparaben, using an excess of methanol (B129727) and a cation exchange resin as a catalyst has been shown to improve reaction rates and yields. google.com

Synthetic Routes to Substituted Methyl Hydroxybenzoates and Cyano-Benzoates

The synthesis of analogues of this compound provides a platform for exploring a wider chemical space and developing compounds with tailored properties.

Introduction of Cyano Functionality onto Hydroxybenzoate Scaffolds

A key strategy for synthesizing cyano-substituted hydroxybenzoates involves the introduction of the cyano group onto a pre-existing hydroxybenzoate framework. This can be achieved through various methods, including the conversion of an amide to a nitrile using a dehydrating agent like thionyl chloride or phosphorus pentoxide. google.comgoogle.com For example, a patent describes the synthesis of 2-methoxy-4-cyanobenzaldehyde from a carboxylic acid precursor via ammoniation and subsequent dehydration to form the cyano group. google.com This methodology can be adapted to hydroxybenzoate systems.

Another approach involves the direct cyanation of an aromatic ring. However, this often requires harsh conditions and may lack regioselectivity, making it a less favored method for complex molecules. The Sandmeyer reaction, starting from an amino-substituted hydroxybenzoate, remains a reliable and widely used method for the regioselective introduction of a cyano group.

Hydroxylation of Cyanobenzoate Derivatives

An alternative synthetic route involves the hydroxylation of a cyanobenzoate derivative. This can be a challenging transformation, as it requires the selective introduction of a hydroxyl group onto an already substituted benzene (B151609) ring. Methods such as electrophilic aromatic substitution can be employed, but directing the incoming hydroxyl group to the desired position can be difficult and may result in a mixture of isomers.

A more controlled approach might involve the use of organometallic intermediates or enzymatic hydroxylation, although these methods can be more complex and costly. The development of efficient and regioselective hydroxylation methods for cyanobenzoate derivatives is an active area of research.

Derivatization Strategies for Enhancing Molecular Complexity

Once the core structure of this compound or its analogues is established, further derivatization can be employed to enhance molecular complexity and modulate properties. The hydroxyl and ester functionalities provide convenient handles for a variety of chemical transformations.

For instance, the hydroxyl group can be alkylated or acylated to introduce different substituents. Williamson ether synthesis is a common method for alkylation. nih.gov Acylation can be achieved using acyl chlorides or anhydrides. chemicalbook.com These derivatization strategies allow for the systematic modification of the molecule's electronic and steric properties.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. This approach significantly expands the range of accessible derivatives. Chemical derivatization with reagents like sulfonyl chlorides has also been used to enhance the detection of hydroxybenzoates in analytical methods, a strategy that could be adapted for synthetic purposes. nih.govresearchgate.net

The following table summarizes some of the key synthetic transformations and reagents used in the preparation of this compound and its analogues:

Transformation Reagent(s) Precursor Functional Group Product Functional Group
EsterificationMethanol, Acid Catalyst cabidigitallibrary.orggoogle.comCarboxylic AcidMethyl Ester
Cyanation (from Amine)1. NaNO₂, HCl2. CuCNAmineCyano
Cyanation (from Amide)Thionyl Chloride google.comAmideCyano
AcetylationAcetyl Chloride chemicalbook.comHydroxylAcetoxy
Williamson Ether SynthesisAlkyl Halide, Base nih.govHydroxylEther

Principles of Green Chemistry in the Synthesis of this compound Analogues

The evolution of synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govbeilstein-journals.org These principles provide a framework for developing more sustainable and environmentally benign synthetic routes. perlego.com While specific green synthetic protocols for this compound are not extensively detailed in dedicated literature, the application of these principles can be thoroughly understood by examining the synthesis of its structural analogues, such as substituted benzonitriles, phenols, and benzoates. The core tenets of green chemistry, including the use of catalytic reagents, safer solvents, enhanced energy efficiency, and renewable feedstocks, are pivotal in modernizing the synthesis of these valuable chemical motifs. nih.govrsc.org

A primary goal of green chemistry is to design synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.gov Catalytic processes are inherently superior to stoichiometric ones in this regard, as they can be highly selective and are only required in small amounts. nih.govbeilstein-journals.org Furthermore, a significant focus is placed on reducing or eliminating the use of volatile and hazardous organic solvents, promoting alternatives like water or recyclable ionic liquids. nih.govrsc.org

Energy efficiency is another cornerstone, with methods like microwave-assisted synthesis gaining prominence for their ability to dramatically reduce reaction times and energy consumption. nih.govnih.gov The shift towards using renewable feedstocks, such as biomass-derived chemicals, instead of depleting fossil resources, represents a fundamental strategy for achieving long-term sustainability in chemical manufacturing. nih.govresearchgate.net

Advancements in Green Synthetic Methodologies for Analogues

Recent research has yielded several innovative methods for synthesizing benzonitrile (B105546) and phenol (B47542) analogues that align with green chemistry principles. These strategies often involve novel catalytic systems and unconventional reaction media to improve the environmental profile of the synthesis.

One notable advancement is the development of a green synthetic route for benzonitriles using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separation agent. rsc.orgresearchgate.net This method avoids the use of metal salt catalysts and the production of inorganic acid waste. researchgate.netrsc.org In one application, this system achieved a 100% conversion of benzaldehyde (B42025) to benzonitrile in just 2 hours at 120 °C. rsc.org

Organocatalysis has also emerged as a powerful and sustainable tool. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the atroposelective synthesis of C–O axially chiral benzonitriles, demonstrating a sustainable approach to creating complex chiral frameworks. acs.org For reduction reactions, which are common in organic synthesis, catalytic hydrogenation represents a clean and atom-efficient methodology. researchgate.net The use of inexpensive catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the hydrosilylation of aromatic nitriles is another example of a greener alternative to traditional metal hydrides. researchgate.net

The following table summarizes and compares several green synthetic approaches relevant to the synthesis of benzonitrile analogues.

MethodCatalystSolvent/MediumKey Green AdvantageYield/Conditions
Ionic Liquid-Mediated Synthesis Ionic Liquid [HSO3-b-Py]·HSO4Paraxylene / Ionic LiquidRecyclable catalyst and solvent; avoids metal salts and acid waste. rsc.orgresearchgate.netrsc.org100% yield in 2 hours at 120 °C. rsc.org
NHC-Catalyzed Atroposelective Synthesis N-Heterocyclic Carbene (NHC)TolueneSustainable organocatalytic approach for creating chiral molecules. acs.orgYields up to 90% with high enantiomeric ratio (98:2 er). acs.org
Microwave-Assisted Synthesis Bismuth Chloride (BiCl₃)EthanolHigh energy efficiency; rapid reaction times (5-13 minutes). nih.govYields up to 95%. nih.gov
Aqueous Medium Synthesis Metal/Ligand-FreeWaterUse of an environmentally benign solvent; simplified workup. rsc.orgExcellent yields and short reaction times. rsc.org
Renewable Feedstock Utilization Sodium HydroxideNot applicableReplaces non-renewable, toxic phenol with lignin (B12514952) from sugar waste. researchgate.netResulting resin shows superior bonding strength and negligible free phenols (0.05%). researchgate.net

The application of these varied principles demonstrates a concerted effort within the chemical sciences to develop safer, more efficient, and sustainable methods for producing valuable chemical compounds like the analogues of this compound.

Spectroscopic and Advanced Analytical Characterization of Methyl 4 Cyano 2 Hydroxybenzoate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are unique to the types of atoms and the nature of their connection.

The FT-IR spectrum of Methyl 4-cyano-2-hydroxybenzoate is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH), cyano (-C≡N), ester carbonyl (C=O), and the substituted benzene (B151609) ring. While a specific spectrum for this exact compound is not widely published, the expected absorption frequencies can be reliably predicted based on extensive data from analogous structures like methyl salicylate (B1505791) and other hydroxybenzoate derivatives. docbrown.infofarmaceut.org

Key diagnostic peaks include a broad absorption band for the O-H stretch, which is involved in intramolecular hydrogen bonding with the adjacent ester carbonyl group. docbrown.info The cyano group presents a sharp and distinct absorption in a region typically free from other vibrations. The ester carbonyl stretch is a strong, prominent peak, its frequency influenced by both conjugation with the aromatic ring and the previously mentioned hydrogen bonding. docbrown.infonih.gov

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3200O-H Stretch (H-bonded)Phenolic HydroxylBroad, Strong
~2955C-H StretchMethyl (in Ester)Medium
~2230C≡N StretchCyanoSharp, Medium
~1680C=O StretchEster CarbonylSharp, Strong
~1600, ~1480C=C StretchAromatic RingMedium-Strong
~1250C-O StretchEster / Phenol (B47542)Strong

Data are predicted based on characteristic functional group frequencies and analysis of similar compounds. docbrown.infonih.gov

Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the cyano (-C≡N) stretching vibration is expected to produce a strong and easily identifiable Raman signal. researchgate.net The symmetric "breathing" modes of the aromatic ring are also typically prominent in the Raman spectrum, providing further structural confirmation. The carbonyl (C=O) stretch, while strong in the IR, is also observable in the Raman spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton in the molecule. The spectrum would clearly indicate the presence of the methyl ester group, the phenolic proton, and the three aromatic protons on the substituted ring. A key feature would be the significant downfield shift of the hydroxyl proton, a consequence of strong intramolecular hydrogen bonding to the carbonyl oxygen, which is a characteristic seen in related compounds like methyl salicylate. docbrown.info

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~10.8Singlet1HPhenolic -OH
~7.8Doublet1HAromatic C₅-H
~7.2Doublet of Doublets1HAromatic C₆-H
~7.0Doublet1HAromatic C₃-H
~3.9Singlet3HEster -OCH₃

Data are predicted based on the analysis of structurally related compounds and standard chemical shift principles. docbrown.inforsc.org

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected: one for the methyl group, one for the cyano carbon, one for the ester carbonyl, and six for the aromatic carbons. The chemical shifts are highly informative; for instance, the carbon bearing the hydroxyl group (C2) is significantly deshielded, while the carbonyl carbon of the ester group also appears far downfield. docbrown.info

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~168Ester C=O
~161Aromatic C₂-OH
~135Aromatic C₆
~133Aromatic C₅
~118Aromatic C₃
~117Cyano -C≡N
~115Aromatic C₁
~105Aromatic C₄
~52Ester -OCH₃

Data are predicted based on the analysis of structurally related compounds and established ¹³C NMR chemical shift databases. rsc.orgdocbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular weight of this compound is 177.16 g/mol . sigmaaldrich.com

In a typical electron ionization mass spectrum, a molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 177. The fragmentation pattern provides a roadmap of the molecule's weakest points. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). The resulting fragment ions provide corroborating evidence for the proposed structure. For example, the loss of the methoxy radical from the molecular ion is a characteristic fragmentation that would yield a prominent peak at m/z 146. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zIon FormulaIdentity
177[C₉H₇NO₃]⁺•Molecular Ion [M]⁺•
146[C₈H₄NO₂]⁺[M - •OCH₃]⁺
118[C₇H₄NO]⁺[M - •COOCH₃]⁺

Data are predicted based on the molecular structure and common fragmentation patterns of aromatic esters. docbrown.info

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is often employed to characterize organic compounds, including derivatives of benzoate (B1203000).

For example, the UV-Vis absorption spectra of certain heteroacene bis(benzothieno)silole derivatives have been recorded in dichloromethane. researchgate.net These compounds exhibit absorption behaviors that are influenced by their molecular structure. researchgate.net The length of flexible alkyl chains on these molecules does not significantly affect their energy levels, although it does improve their solubility. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample. It is particularly useful for studying the photophysical properties of fluorescent molecules.

Hydroxylated cyano-benzoate derivatives are expected to exhibit fluorescence properties. The fluorescence of a compound is influenced by its molecular structure and its environment. For instance, the fluorescence of some derivatives can be enhanced in the presence of certain analytes, which has applications in chemical sensing. researchgate.net

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of components in a mixture. libretexts.org The development and validation of HPLC methods are critical for ensuring the accuracy and reliability of analytical results.

A typical HPLC system consists of a liquid mobile phase that carries the sample through a column packed with a stationary phase. libretexts.org In reversed-phase HPLC, which is the most common mode, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org The choice of stationary phase, such as those with cyano, diol, or amino functional groups, and the composition of the mobile phase are key parameters in method development. libretexts.org

For the quantitative analysis of compounds like methyl 4-hydroxybenzoate (B8730719), a related compound, a simple and precise RP-HPLC method can be developed. researchgate.net Such a method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution, with detection at a specific wavelength, for example, 254 nm. researchgate.net The method would be validated for linearity, accuracy, and precision to ensure its suitability for its intended purpose. researchgate.net

Table 3: Example of HPLC Method Parameters for a Related Benzoate Compound

Parameter Condition
Column C18
Mobile Phase Acetonitrile : 0.1 N HCl (45:55 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time 5.34 min
Linearity Range 0.01–0.12 mg/mL

This table provides an example of HPLC method parameters for the analysis of Methyl 4-hydroxy benzoate and is for illustrative purposes. researchgate.net

Reversed-Phase HPLC (RP-HPLC) for Complex Mixture Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components within a complex mixture. Its applicability extends to a vast range of compounds, including aromatic species like this compound and its related impurities or metabolites. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This setup causes more nonpolar compounds to be retained longer on the column, leading to separation based on differences in hydrophobicity. chromatographyonline.comlcms.cz

For aromatic carboxylic acids and their derivatives, which can be hydrophilic, retention in reversed-phase chromatography can sometimes be limited. helixchrom.comhelixchrom.com Therefore, method development often involves careful optimization of mobile phase composition, including the use of organic modifiers (like acetonitrile or methanol), water, and additives such as acids (e.g., formic acid, trifluoroacetic acid) to control the ionization state of the analytes and ensure sharp, symmetrical peaks. nih.govsielc.comnih.gov The separation of various benzoic acid derivatives has been successfully achieved on C18 or C8 columns using gradient or isocratic elution with a mobile phase consisting of acetonitrile and an acidic aqueous buffer. nih.govtandfonline.com

The cyano and hydroxyl groups on this compound introduce polarity, while the benzene ring and methyl ester group provide hydrophobic character. This amphiphilic nature makes it well-suited for RP-HPLC analysis. A typical method would utilize a C18 stationary phase, which provides the necessary hydrophobic interactions for retention. The mobile phase would likely be a mixture of acetonitrile or methanol (B129727) and water, with a small amount of acid to suppress the ionization of the phenolic hydroxyl group, thereby increasing its retention and improving peak shape. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex mixtures to ensure the timely elution of both more polar and more hydrophobic compounds. tandfonline.combiomedgrid.com

Below are representative chromatographic conditions for the analysis of this compound in a complex mixture, based on established methods for similar phenolic and benzonitrile (B105546) compounds. nih.govup.ac.zaresearchgate.netnih.gov

Table 1: Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Gradient Program Start at 20% B, increase to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would be suitable for separating this compound from potential starting materials, by-products, or degradation products in a sample. The retention times of the components would be dependent on their relative polarity.

Table 2: Representative Chromatographic Data for a Hypothetical Mixture

CompoundHypothetical Retention Time (min)
2,4-Dihydroxybenzoic acid4.2
This compound 9.5
4-Cyano-2-hydroxybenzoic acid6.8
Unidentified Hydrophobic Impurity12.3

Sample Preparation Techniques for Chromatographic Analysis (e.g., SPE, LLE)

Sample preparation is a critical step in chromatographic analysis, designed to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the HPLC system. drawellanalytical.com For complex matrices, such as environmental samples, reaction mixtures, or biological fluids, direct injection is rarely feasible. The two most common and effective techniques for preparing samples containing phenolic compounds like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). mdpi.com

Solid-Phase Extraction (SPE)

SPE is a versatile technique that uses a solid sorbent, packed into a cartridge or disk, to selectively adsorb analytes from a liquid sample. researchgate.net Interferences pass through the sorbent and are discarded, after which the retained analyte is eluted with a small volume of a strong solvent. For phenolic compounds, reversed-phase SPE (RP-SPE) is frequently used, employing sorbents such as C18- or C8-bonded silica. nih.gov The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte. researchgate.net The choice of solvents is crucial; the sample is typically loaded in an aqueous solution, impurities are washed with a weak organic solvent mixture, and the final elution uses a stronger organic solvent like methanol or acetonitrile. researchgate.net

Table 3: General Protocol for Solid-Phase Extraction (SPE)

StepProcedure
1. Conditioning Pass 5 mL of methanol, followed by 5 mL of water (pH adjusted to ~3) through a C18 SPE cartridge.
2. Loading Load the aqueous sample (pH adjusted to ~3) onto the cartridge at a slow flow rate.
3. Washing Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
4. Elution Elute this compound with 2 mL of acetonitrile or methanol.
5. Post-Elution Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.comscioninstruments.com The efficiency of the extraction depends on the analyte's partition coefficient (LogP) and the pH of the aqueous phase, especially for ionizable compounds. scioninstruments.comelementlabsolutions.com For a phenolic compound like this compound, the aqueous sample's pH would be adjusted to be acidic (e.g., pH 2-3). This suppresses the ionization of the phenolic hydroxyl group, rendering the molecule more neutral and promoting its transfer into a nonpolar or moderately polar organic solvent such as ethyl acetate (B1210297) or dichloromethane. scioninstruments.com After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is redissolved in the mobile phase for HPLC injection. chromatographyonline.com

Table 4: General Protocol for Liquid-Liquid Extraction (LLE)

StepProcedure
1. pH Adjustment Adjust the pH of the aqueous sample (e.g., 20 mL) to ~3 with a suitable acid.
2. Extraction Transfer the sample to a separatory funnel and add an equal volume of ethyl acetate.
3. Mixing Shake the funnel vigorously for 1-2 minutes, venting frequently.
4. Separation Allow the layers to separate completely. Drain and collect the lower organic layer.
5. Evaporation Evaporate the organic solvent under a stream of nitrogen.
6. Reconstitution Dissolve the resulting residue in a small, known volume of the HPLC mobile phase.

Crystallographic Investigations and Solid State Architecture of Methyl 4 Cyano 2 Hydroxybenzoate

Single Crystal X-ray Diffraction Analysis of Methyl 4-hydroxybenzoate (B8730719) and Analogues

Single-crystal X-ray diffraction (SC-XRD) stands as the principal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method involves irradiating a single crystal of the target compound with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the precise mapping of atomic coordinates, bond lengths, bond angles, and torsion angles.

For a compound like methyl 4-cyano-2-hydroxybenzoate, a successful SC-XRD analysis would provide definitive proof of its molecular structure in the solid state. This would confirm the connectivity of the atoms and the conformation of the molecule, including the planarity of the benzene (B151609) ring and the orientation of the methoxycarbonyl, hydroxyl, and cyano substituents.

In the absence of specific data for this compound, the analysis of a closely related analogue, methyl 4-hydroxybenzoate (methyl paraben), offers insight into the type of information that would be obtained. Studies on methyl 4-hydroxybenzoate have revealed detailed crystallographic data, including its crystallization in the monoclinic crystal system. nih.gov Such an analysis for this compound would yield a similar set of crystallographic parameters, which are typically presented in a standardized format as shown in the template table below.

Table 1: Hypothetical Crystallographic Data for this compound This table is a template illustrating the data that would be obtained from a single-crystal X-ray diffraction analysis. No experimental data is currently available for this specific compound.

Parameter Hypothetical Value
Chemical Formula C₉H₇NO₃
Formula Weight 177.16 g/mol
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z (molecules per cell) To be determined
Calculated Density (g/cm³) To be determined
R-factor To be determined
Measurement Temperature (K) To be determined

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The solid-state architecture of a molecular crystal is governed by a complex interplay of intermolecular interactions. For this compound, the key functional groups—hydroxyl (-OH), cyano (-C≡N), and the ester group (-COOCH₃)—are all capable of participating in various non-covalent interactions that dictate the crystal packing.

Hydrogen bonds are expected to be the most significant of these interactions. The hydroxyl group provides a strong hydrogen bond donor (the H atom) and a potential acceptor (the O atom). The carbonyl oxygen of the ester group and the nitrogen atom of the cyano group are both potent hydrogen bond acceptors. A detailed analysis would likely reveal the formation of a robust hydrogen-bonding network. For instance, the hydroxyl group could form a hydrogen bond with the cyano nitrogen of an adjacent molecule, leading to the formation of chains or more complex motifs.

Table 2: Potential Hydrogen Bond Geometries for this compound This table illustrates the parameters that would be used to characterize the hydrogen bonding network. The values are hypothetical.

D–H···A D–H (Å) H···A (Å) D···A (Å) ∠DHA (°)
O–H···N≡C ~ 0.82 To be determined To be determined To be determined
O–H···O=C ~ 0.82 To be determined To be determined To be determined
C–H···O=C ~ 0.95 To be determined To be determined To be determined
C–H···N≡C ~ 0.95 To be determined To be determined To be determined

(D = donor atom, H = hydrogen, A = acceptor atom)

Crystal Packing Arrangements and Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. A comprehensive study of this compound would involve attempts to crystallize it under various conditions (e.g., different solvents, temperatures, and pressures) to investigate the potential for polymorphism. The analogue, methyl 4-hydroxybenzoate, is known to have multiple polymorphic forms, each with a unique packing arrangement. cam.ac.uk It is plausible that this compound could also exhibit polymorphism, and each form would require a separate and complete crystallographic analysis.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in the crystalline environment, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds. The surface is typically color-coded, with red spots highlighting contacts shorter than the van der Waals radii (strong interactions), white areas representing contacts around the van der Waals separation, and blue regions indicating longer contacts.

Table 3: Anticipated Hirshfeld Surface Contact Percentages for this compound This table is a template showing the type of quantitative data derived from a Hirshfeld surface analysis. The values are for illustrative purposes only.

Contact Type Hypothetical Contribution (%)
H···H To be determined
O···H / H···O To be determined
N···H / H···N To be determined
C···H / H···C To be determined
C···C To be determined
O···C / C···O To be determined
N···C / C···N To be determined
Other To be determined

Quantum Chemical and Computational Studies of Methyl 4 Cyano 2 Hydroxybenzoate

Molecular Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization. For Methyl 4-cyano-2-hydroxybenzoate, this process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Predicted Geometrical Parameters for a Substituted Benzoate (B1203000) (Illustrative) Note: This table is illustrative, based on typical values for similar compounds. Specific data for this compound is not available.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-C (aromatic)1.39 - 1.41-
C-O (hydroxyl)1.36-
C-C (cyano)1.45-
C≡N (cyano)1.15-
C=O (ester)1.21-
C-O-C (ester)-115 - 120

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the hydroxyl group, which act as electron-donating moieties. Conversely, the LUMO is likely to be centered on the electron-withdrawing cyano and methyl ester groups. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov This analysis helps in predicting how the molecule will interact with other species and its potential for use in applications like organic electronics.

Table 2: Global Reactivity Descriptors (Illustrative) Note: This table illustrates the type of data obtained from HOMO-LUMO analysis. Specific values for this compound are not available.

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Electronegativity (χ)(I + A) / 2Power to attract electrons

Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the cyano group.

Blue regions represent positive electrostatic potential, electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Green and yellow regions denote areas of neutral or intermediate potential. researchgate.net

MESP analysis provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., IR, NMR)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the theoretical model and aid in spectral assignments.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. dergipark.org.trmdpi.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. dergipark.org.trrasayanjournal.co.in For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C≡N stretch of the cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be highly valuable in confirming the molecular structure by comparing them to experimental NMR data.

This correlation between theoretical and experimental spectra is a powerful approach for structural elucidation and detailed vibrational analysis. nih.govmdpi.com

Thermochemical and Thermodynamic Property Calculations

Quantum chemical calculations can be used to determine various thermochemical and thermodynamic properties. By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and heat capacity (Cv) can be computed. researchgate.net

Furthermore, the standard enthalpies of formation (ΔfH°) can be calculated using high-accuracy methods like G3 or G4 theory. researchgate.net These theoretical values, when compared with experimental data from techniques like combustion calorimetry, provide a comprehensive understanding of the molecule's energetic stability. Such data is vital for process design and for understanding reaction thermodynamics. Studies on methyl 2- and 4-hydroxybenzoates have demonstrated good agreement between experimental and computationally derived thermochemical data. researchgate.net

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, typically those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. nih.gov

The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). These parameters can be calculated using computational methods like DFT. For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing cyano and ester groups suggests a potential for NLO activity. Theoretical calculations would involve computing the dipole moment, polarizability, and hyperpolarizability to quantify this potential. nih.govnih.gov Studies on other donor-acceptor substituted aromatic systems have shown that DFT can be a reliable tool for predicting NLO properties and guiding the design of new NLO materials. nih.gov

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Models)

In the realm of quantum chemical and computational studies, accounting for the influence of the solvent is paramount for accurately predicting the properties and reactivity of a molecule. For a polar molecule like this compound, the surrounding solvent medium can significantly alter its electronic structure, geometry, and spectroscopic characteristics. Explicitly modeling individual solvent molecules is often computationally prohibitive, especially for large systems. wikipedia.org Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely employed to capture the essence of solvent effects in a computationally efficient manner. wikipedia.org

The fundamental concept behind PCM is to represent the solvent as a continuous, polarizable dielectric medium rather than a collection of discrete molecules. wikipedia.org The solute, in this case, this compound, is placed within a cavity created in this dielectric continuum. The size and shape of this cavity are typically defined by a union of interlocking spheres centered on the atoms of the solute molecule.

The solute's charge distribution (from its electrons and nuclei) induces a polarization in the surrounding dielectric medium. This polarization, in turn, creates a reaction field that acts back on the solute, leading to a self-consistent process of mutual polarization until equilibrium is reached. This interaction is primarily electrostatic and is a key factor in stabilizing or destabilizing the solute's charge distribution.

Several variations of the PCM have been developed and are available in popular quantum chemistry software packages like Gaussian and GAMESS. wikipedia.org These include:

Dielectric PCM (D-PCM): One of the earlier and simpler forms of PCM.

Integral Equation Formalism PCM (IEF-PCM): A widely used and robust method that provides a more accurate solution to the electrostatic problem. wikipedia.org

Conductor-like PCM (C-PCM): This model treats the dielectric as a conductor, which simplifies the calculations and is particularly efficient for solvents with high dielectric constants. wikipedia.org

The choice of the PCM variant can influence the accuracy of the computational results.

The primary input parameter for a PCM calculation is the static dielectric constant (ε) of the solvent. This macroscopic property reflects the solvent's ability to reduce the electric field strength between charges. Different solvents have vastly different dielectric constants, which directly impacts the magnitude of the reaction field and, consequently, the calculated properties of the solute.

To illustrate the range of solvent polarities that can be modeled, the following table presents the static dielectric constants for a selection of common solvents.

SolventStatic Dielectric Constant (ε) at 20°C
n-Hexane1.88
Cyclohexane2.02
Toluene2.38
Chloroform4.81
Tetrahydrofuran (THF)7.58
Dichloromethane8.93
Acetone20.7
Ethanol24.55
Methanol (B129727)32.70
Acetonitrile (B52724)37.5
Dimethyl Sulfoxide (DMSO)46.68
Water80.1

This table is populated with data from various sources.

When performing a PCM calculation for this compound, the selection of a solvent from this table would significantly influence the predicted properties. For instance, a calculation in a high-dielectric solvent like water (ε = 80.1) would show a much greater stabilization of polar or charged states compared to a calculation in a nonpolar solvent like n-hexane (ε = 1.88). This can lead to notable differences in:

Optimized Molecular Geometry: The bond lengths and angles of this compound may change in response to the solvent's reaction field.

Dipole Moment: The calculated dipole moment is expected to be larger in polar solvents due to the enhanced polarization of the solute's electron density.

Electronic Spectra (UV-Vis): The energies of electronic transitions can be affected, leading to solvatochromic shifts (changes in the absorption wavelength) that depend on the differential stabilization of the ground and excited states by the solvent.

Vibrational Frequencies (IR): The frequencies of vibrational modes, particularly those involving polar functional groups like the cyano (-CN) and hydroxyl (-OH) groups, can be shifted in a polar solvent environment.

While PCM primarily accounts for electrostatic interactions, the total free energy of solvation in these models is often calculated as a sum of several components:

G_es: The electrostatic contribution.

G_dr: The dispersion-repulsion contribution.

G_cav: The energy required to create the cavity in the solvent (cavitation energy). wikipedia.org

It is important to note that PCM has its limitations. Since it treats the solvent as a continuum, it cannot explicitly model specific solute-solvent interactions like hydrogen bonding. For this compound, the hydroxyl group can act as a hydrogen bond donor, and the cyano and carbonyl groups can act as hydrogen bond acceptors. In such cases, a hybrid model where a few explicit solvent molecules are included in the quantum mechanical calculation along with the PCM can provide a more accurate description.

Uncharted Reactivity: The Scarcity of Mechanistic Data for this compound

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical behavior of this compound. Despite its well-defined structure, detailed mechanistic studies and explorations of its reactivity across various chemical transformations appear to be largely unreported. This article aims to address the specified aspects of its chemical reactivity, but it must be noted that specific experimental data for this compound is exceptionally limited. The following sections reflect the current state of knowledge, which is sparse and often reliant on analogies to similar compounds.

Chemical Reactivity and Mechanistic Pathways of Methyl 4 Cyano 2 Hydroxybenzoate

Pericyclic Reactions and Cycloadditions

A thorough review of the scientific literature reveals a notable absence of documented research on the participation of Methyl 4-cyano-2-hydroxybenzoate in pericyclic reactions or cycloadditions within enzymatic systems. Enzymes that catalyze pericyclic reactions, often termed "pericyclases," are a subject of growing interest in the biosynthesis of natural products. nih.gov These enzymes are known to facilitate reactions such as Diels-Alder [4+2] cycloadditions, which are powerful transformations for the formation of cyclic structures. nih.gov

The fundamental mechanism of a Diels-Alder reaction involves the interaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org In the case of this compound, the aromatic benzene (B151609) ring would have to function as the diene component. However, aromatic compounds are inherently stable due to resonance energy, and participating in a Diels-Alder reaction would require the disruption of this aromaticity. stackexchange.com This creates a significant energetic barrier, making such reactions unfavorable under normal conditions. While some aromatic systems can undergo Diels-Alder reactions, it typically requires either highly reactive dienophiles or forcing conditions, and enzymatic catalysis of such a reaction with a substituted benzoate (B1203000) has not been reported. stackexchange.comyoutube.com

Enzymes known as Diels-Alderases have been identified and shown to catalyze [4+2] cycloadditions in the biosynthesis of various complex natural products. nih.govnih.gov However, the substrates for these enzymes are typically non-aromatic, conformationally flexible polyenes. nih.gov There is currently no evidence in published studies to suggest that this compound, or closely related substituted cyanobenzoic acids, serve as substrates for any known pericyclase or participate in enzyme-catalyzed cycloaddition reactions. Research into enzymes like p-hydroxybenzoate hydroxylase focuses on hydroxylation reactions rather than pericyclic transformations. nih.gov

Consequently, there are no detailed research findings, mechanistic pathways, or data to present on the enzymatic pericyclic reactions and cycloadditions of this compound.

Data Table

As there is no available research data on the enzymatic pericyclic reactions and cycloadditions of this compound, a data table cannot be generated for this section.

Synthetic Applications and Derivatization Chemistry of Methyl 4 Cyano 2 Hydroxybenzoate

Utility as an Intermediate in Complex Organic Synthesis

Methyl 4-cyano-2-hydroxybenzoate possesses multiple functional groups—a nitrile, a phenol (B47542), and a methyl ester—making it a versatile starting material for the synthesis of more complex molecules. The strategic positioning of these groups on the benzene (B151609) ring allows for a variety of chemical transformations. For instance, the synthesis of 2-methoxy-4-cyanobenzaldehyde, a significant pharmaceutical intermediate, involves the modification of a related methoxy-methylbenzoic acid structure. This process includes converting a carboxylic acid to a nitrile and the transformation of a methyl group into an aldehyde, highlighting reaction types that could be applicable to derivatives of this compound. google.com

The cyano and hydroxyl groups can be manipulated to introduce further complexity. The hydroxyl group can be alkylated or acylated, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations are fundamental in building complex scaffolds for bioactive compounds. For example, cyanoacetylhydrazine is a building block for heterocyclic derivatives with potential antitumor activity, demonstrating the utility of the cyano group in forming new ring systems. mdpi.com

Building Block for Advanced Materials and Specialty Chemicals

The bifunctional nature of this compound makes it a candidate for the synthesis of polymers and specialty chemicals. The hydroxyl and ester functionalities can participate in polymerization reactions. For example, the hydroxyl group could be used to form polyesters or polyethers, while the ester could undergo transesterification. The nitrile group can also be converted into other functionalities, such as amides or carboxylic acids, which can then be used in polymerization processes.

While direct examples are not prevalent, the general category of aromatic building blocks includes precursors for materials like covalent organic frameworks and various organic polymers. fluorochem.co.uk The reactivity of the phenolic hydroxyl and the potential for modification of the cyano and ester groups suggest that this compound could theoretically be developed into a monomer for creating materials with specific thermal or electronic properties.

Development of Fluorescent Chemosensors based on Hydroxylated Derivatives

Hydroxylated aromatic compounds are frequently used as scaffolds for fluorescent chemosensors. The development of such sensors often involves the synthesis of molecules where a fluorophore is linked to a receptor that can selectively bind to an analyte, such as a metal ion. This binding event typically causes a detectable change in the fluorescence properties (e.g., intensity or wavelength).

Role in Catalysis and Ligand Design

The structure of this compound is suitable for modification into ligands for metal-catalyzed reactions. The phenolic oxygen and the nitrogen of the nitrile group (or a group derived from it) could act as coordination sites for a metal center.

Application in Transition Metal Catalysis (e.g., Rhodium, Nickel)

Ligands play a crucial role in transition metal catalysis by tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Diamidobenzene ligands, for example, have been used to create Rhodium(III) complexes that exhibit metal- and ligand-centered reactivity, with applications in small molecule activation. nih.gov

In the realm of nickel catalysis, various ligands are employed for cross-coupling reactions. Efficient nickel-catalyzed cyanation of phenol derivatives has been achieved using zinc cyanide, demonstrating the formation of C-CN bonds. researchgate.net While this compound itself is not a ligand, it could be chemically modified to create bidentate or polydentate ligands. For example, the phenolic hydroxyl could be retained as one coordination site, while the ester or nitrile is transformed into another ligating group, such as an amine or a phosphine (B1218219), to chelate to metals like rhodium or nickel.

Photoredox Catalysis and Aerobic Oxidations

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to activate organic substrates. This strategy has been used to generate carbon radicals from alcohols for the synthesis of unnatural amino acids. diva-portal.org Organic molecules with extended π-systems, such as 9-cyano-10-methoxycarbonylanthracene, have been employed as organic photoredox catalysts. nih.gov

The aromatic system of this compound suggests that its derivatives could potentially participate in photoredox processes, either as part of a larger catalytic structure or as a substrate. For example, the photochemical synthesis of isoxazole-5(4H)-ones has been shown to proceed through an organic photoredox catalysis mechanism, initiated by the photoexcitation of an aromatic aldehyde. mdpi.com This indicates the potential for aromatic carbonyl compounds, which could be synthesized from this compound, to be involved in such light-induced reactions.

Organocatalysis and Mechanistic Studies

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While there is no direct literature linking this compound to organocatalysis, its functional groups offer possibilities for derivatization into known organocatalyst motifs. For instance, the phenolic hydroxyl group is a feature of some hydrogen-bond-donating catalysts. Further functionalization could introduce amine or phosphine moieties, which are common in various organocatalysts. The study of reaction mechanisms often relies on substrates with well-defined electronic and steric properties, and molecules like this compound could serve as model substrates for investigating new catalytic transformations.

Conclusion and Future Research Perspectives

Current Status and Key Contributions of Research on Methyl 4-cyano-2-hydroxybenzoate

A thorough review of existing scientific literature reveals a significant gap in dedicated research specifically focused on this compound. Its presence is primarily noted in chemical supplier catalogs and databases, which provide basic physicochemical properties. While isomers and related compounds have been the subject of study, this compound itself has not been the primary focus of any major research publication. Therefore, its current status is that of a readily available, yet scientifically uncharacterized, chemical entity. The key contribution of its current existence is as a potential building block for more complex molecules, though specific examples of this are not widely documented.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap concerning this compound is the near-complete absence of experimental data on its reactivity, biological activity, and material properties. The electronic interplay between the electron-withdrawing cyano and ester groups, and the electron-donating hydroxyl group, presents an interesting avenue for fundamental chemical research. Emerging research could focus on systematically exploring its reaction chemistry, including the selective modification of its functional groups. Furthermore, its potential as a precursor for heterocyclic synthesis or as a monomer for polymerization remains an open question.

Future Directions in Synthetic Methodologies and Chemical Transformations

While the synthesis of this compound itself is established for commercial purposes, future research could explore more efficient and sustainable synthetic routes. For instance, methods for producing related compounds like methyl 4-cyanobenzoate (B1228447) from industrial byproducts have been patented, suggesting that similar green chemistry approaches could be developed for this molecule. google.com The true synthetic potential, however, lies in its use as a starting material. Future research could investigate:

Selective functionalization: Developing reactions that selectively target the hydroxyl, nitrile, or ester group.

Heterocyclic synthesis: Using the inherent reactivity of the nitrile and adjacent hydroxyl group to construct fused ring systems, a common strategy in medicinal chemistry. Research on related ortho-hydroxybenzonitriles has shown their utility in copper-catalyzed cyclocoupling reactions to form coumarin (B35378) derivatives. nih.gov

Derivatization for screening: Creating a library of derivatives by reacting the functional groups to explore potential biological activities.

Advancements in Computational and Theoretical Studies

In the absence of extensive experimental data, computational and theoretical studies offer a powerful tool to predict the properties and reactivity of this compound. Future research in this area could include:

Density Functional Theory (DFT) calculations: To determine its molecular geometry, electronic structure, and spectroscopic properties.

Molecular dynamics simulations: To understand its interactions with solvents and potential biological targets.

Reaction mechanism modeling: To predict the most likely pathways for its chemical transformations and to guide the design of new synthetic routes.

Databases like PubChem provide computed properties for isomers such as methyl 4-cyano-2-methylbenzoate, which can serve as a starting point for more detailed theoretical investigations of the target compound. nih.gov

Exploration of Novel Chemical Reactivity and Catalytic Applications

The unique arrangement of functional groups in this compound suggests several avenues for exploring its chemical reactivity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The phenolic hydroxyl group can be alkylated, acylated, or used to direct metallation reactions. Future research could explore its potential as a ligand in catalysis, where the multiple coordination sites could be used to stabilize metal centers. The study of phosphorus dendrons functionalized with 4-cyanophenol for applications in catalysis and materials science hints at the potential for nitrile-containing phenols to be incorporated into larger, functional systems. mdpi.com

Potential for New Applications in Materials Science and Chemical Biology (non-clinical)

The structure of this compound makes it an intriguing candidate for applications in materials science and chemical biology.

Materials Science:

Polymer Chemistry: The bifunctional nature of the molecule (hydroxyl and ester/nitrile) could allow it to be used as a monomer in the synthesis of novel polyesters or other polymers. The nitrile group could also be used for post-polymerization modification. The development of viologen-based polymers for photoredox-responsive materials showcases how specific organic moieties can be integrated into functional polymers. digitellinc.com

Liquid Crystals: The rigid, polar structure of cyanobenzoate derivatives is a common feature in liquid crystal molecules. Research into related cyanobenzoic acid esters has highlighted their importance in this field. google.com

Chemical Biology (non-clinical):

Molecular Probes: The nitrile group can be a useful spectroscopic tag (e.g., in infrared spectroscopy). The molecule could be modified to create chemical probes to study enzyme activity or to label proteins. The use of N-hydroxysuccinimide-esters as reactivity-based probes for mapping protein hotspots is a well-established concept that could be adapted. nih.gov

Fragment-Based Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding partners for proteins of interest.

Below is a table summarizing the potential research directions for this compound.

Research AreaPotential Future Directions
Synthetic Methodologies Development of green synthetic routes; Selective functionalization of hydroxyl, nitrile, or ester groups; Use as a precursor for heterocyclic compounds.
Computational Studies DFT calculations for electronic structure and properties; Molecular dynamics simulations of interactions; Modeling of reaction mechanisms.
Reactivity & Catalysis Exploration of nitrile and hydroxyl group reactivity; Development as a ligand for catalytic applications.
Materials Science Use as a monomer for novel polymers; Investigation of liquid crystalline properties.
Chemical Biology Development of molecular probes for protein labeling; Use in fragment-based drug discovery screening.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., partial nitration or over-alkylation).
  • Avoid prolonged heating to prevent ester hydrolysis or cyano group degradation.
  • Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

Reference to similar syntheses in (reflux conditions for benzyloxy derivatives) and (thiazole-functionalized benzoates).

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Confirm ester (-OCH₃) and hydroxyl (-OH) protons at δ 3.8–4.0 ppm and δ 10–12 ppm, respectively. The cyano group’s electron-withdrawing effect deshields aromatic protons (C3/C5), splitting peaks into distinct doublets.
    • ¹³C NMR : Identify the carbonyl (C=O, ~168 ppm) and nitrile (C≡N, ~115 ppm) carbons.
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (e.g., O–H···O=C) stabilize the crystal lattice, as seen in analogous hydroxybenzoates ().
    • Address data contradictions (e.g., thermal motion artifacts) by refining anisotropic displacement parameters and validating via R-factor convergence.

Structural validation techniques from (SHELX refinement) and (hydrogen-bonding analysis).

How can researchers mitigate ester hydrolysis and cyano group instability during experimental handling?

Methodological Answer:

  • Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis. Avoid protic solvents (e.g., MeOH, H₂O) unless necessary.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) during reactions, as alkaline conditions accelerate ester cleavage.
  • Storage : Store the compound under inert gas at –20°C, shielded from light to prevent photodegradation of the nitrile group.

Q. Experimental Validation :

  • Monitor degradation via LC-MS for hydrolysis products (e.g., 4-cyano-2-hydroxybenzoic acid).
  • Compare stability in solvents like DMSO (stabilizes via H-bonding) vs. acetonitrile (non-interactive).

Stability protocols inferred from (paraben derivatives) and (functional group reactivity).

What analytical strategies resolve discrepancies between computational models and experimental data (e.g., dipole moments, solubility)?

Methodological Answer:

  • Dipole Moment Analysis :
    • Compare DFT-calculated dipole moments (e.g., Gaussian09) with experimental values derived from dielectric constant measurements.
    • Adjust computational models by incorporating solvent effects (e.g., PCM for aqueous environments).
  • Solubility Contradictions :
    • Use Hansen solubility parameters to rationalize deviations. For example, this compound may exhibit lower solubility in non-polar solvents than predicted due to intramolecular H-bonding.
    • Validate experimentally via gravimetric analysis or UV-Vis calibration curves.

Computational-experimental reconciliation methods from (material science applications) and (synthetic intermediates).

How can researchers design experiments to probe the compound’s biological activity while avoiding assay interference from its hydrolytic byproducts?

Methodological Answer:

  • Hydrolysis Monitoring : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify hydrolysis via LC-MS before biological testing.
  • Control Experiments : Include methyl 2-hydroxybenzoate (lacking the cyano group) to distinguish parent compound effects from esterase-mediated byproducts.
  • Cellular Assays : Use serum-free media to reduce esterase activity, or employ inhibitors like PMSF to block hydrolysis.

Case Study :
In cytotoxicity assays, IC₅₀ values should correlate with intact compound concentrations, validated via parallel HPLC quantification.

Biological assay design principles from (pharmacological reference standards) and (bioactive derivatives).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.